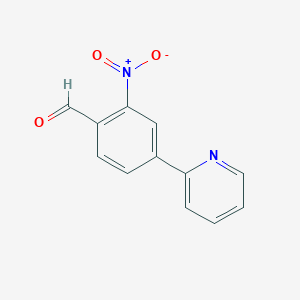

2-Nitro-4-(pyridin-2-yl)benzaldehyde

Description

2-Nitro-4-(pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a nitro group at the ortho position and a pyridin-2-yl substituent at the para position relative to the aldehyde functional group. Its molecular formula is C₁₂H₈N₂O₃, with a molecular weight of 236.20 g/mol. The compound’s structure combines electron-withdrawing (nitro) and weakly electron-donating (pyridyl) groups, creating unique electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or coordinating metal complexes.

Properties

CAS No. |

1268163-63-8 |

|---|---|

Molecular Formula |

C12H8N2O3 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

2-nitro-4-pyridin-2-ylbenzaldehyde |

InChI |

InChI=1S/C12H8N2O3/c15-8-10-5-4-9(7-12(10)14(16)17)11-3-1-2-6-13-11/h1-8H |

InChI Key |

XAYBDMZEPNMVOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)

Molecular Formula: C₁₄H₁₁NO Key Features:

- A vinyl linker connects the benzaldehyde and pyridin-2-yl groups.

- Synthesized via a Knoevenagel reaction without solvents or condensing agents .

- Crystallography: Monoclinic space group P21/c, with unit cell parameters a = 12.6674(19) Å, b = 7.2173(11) Å, c = 11.5877(14) Å, β = 97.203(13)° .

- Applications : Precursor for TEMPO derivatives (e.g., spin labels in EPR studies).

Comparison :

- The vinyl bridge in Compound I introduces conjugation, altering electronic properties compared to the direct pyridyl-nitro substitution in 2-nitro-4-(pyridin-2-yl)benzaldehyde.

- The absence of a nitro group reduces electron-withdrawing effects, making Compound I less reactive in electrophilic substitutions.

trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (Compound II)

Molecular Formula: C₁₄H₁₁NO Key Features:

- Pyridin-4-yl substituent instead of pyridin-2-yl.

- Crystallography: Monoclinic space group P21, with a = 3.85728(9) Å, b = 10.62375(19) Å, c = 12.8625(2) Å, β = 91.722(2)° .

Comparison :

- The pyridin-4-yl group in Compound II alters steric and electronic interactions due to its axial symmetry, contrasting with the pyridin-2-yl’s asymmetric positioning in the target compound.

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

Molecular Formula: C₁₃H₈F₃NO Key Features:

Comparison :

2-Nitro-4-(trifluoromethyl)benzaldehyde

Molecular Formula: C₈H₄F₃NO₃ Key Features:

Comparison :

- Replacing the pyridyl group with CF₃ eliminates nitrogen’s coordination capacity, limiting use in metal-organic frameworks.

- Lower melting point compared to pyridyl analogs highlights the role of aromatic nitrogen in stabilizing crystal lattices.

Research Implications

- Electronic Effects : The nitro group in this compound enhances electrophilic substitution reactivity compared to vinyl-linked analogs.

- Crystallography : Substituent positioning (e.g., pyridin-2-yl vs. pyridin-4-yl) dictates crystal packing and solubility, critical for material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.